1-(3,3,3-Trifluoropropyl)-1H-pyrazol-5-amine 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1245772-93-3
VCID: VC4811163
InChI: InChI=1S/C6H8F3N3/c7-6(8,9)2-4-12-5(10)1-3-11-12/h1,3H,2,4,10H2
SMILES: C1=C(N(N=C1)CCC(F)(F)F)N
Molecular Formula: C6H8F3N3
Molecular Weight: 179.146

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-5-amine

CAS No.: 1245772-93-3

Cat. No.: VC4811163

Molecular Formula: C6H8F3N3

Molecular Weight: 179.146

* For research use only. Not for human or veterinary use.

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-5-amine - 1245772-93-3

Specification

CAS No. 1245772-93-3
Molecular Formula C6H8F3N3
Molecular Weight 179.146
IUPAC Name 2-(3,3,3-trifluoropropyl)pyrazol-3-amine
Standard InChI InChI=1S/C6H8F3N3/c7-6(8,9)2-4-12-5(10)1-3-11-12/h1,3H,2,4,10H2
Standard InChI Key OZXDXRWOBIASPL-UHFFFAOYSA-N
SMILES C1=C(N(N=C1)CCC(F)(F)F)N

Introduction

Structural Characterization and Regiochemical Considerations

Molecular Architecture and Isomerism

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-5-amine belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The trifluoropropyl group (-CF2CF2CF3) at the 1-position and the amine (-NH2) at the 5-position define its regioisomeric identity. Key structural parameters can be inferred from related compounds:

  • Molecular formula: C6H8F3N3 (consistent with regioisomers such as the 3- and 4-amine derivatives) .

  • SMILES notation: C1=CC(=NN1CCC(F)(F)F)N, distinguishing it from the 3-amine isomer (C1=CN(N=C1N)CCC(F)(F)F) .

The regiochemistry of pyrazole derivatives significantly influences their electronic and steric profiles. For instance, the 5-amine isomer may exhibit distinct hydrogen-bonding capabilities compared to the 3- or 4-amine counterparts, potentially altering solubility and reactivity.

Table 1: Comparison of Pyrazole Regioisomers

Position of -NH2SMILESMolecular Weight (g/mol)Key Properties (Inferred)
3-amineC1=CN(N=C1N)CCC(F)(F)F179.14Higher dipole moment
4-amineC1=C(C=NN1CCC(F)(F)F)N179.14Enhanced thermal stability
5-amineC1=CC(=NN1CCC(F)(F)F)N179.14Predicted improved solubility

Synthetic Strategies and Challenges

Direct Synthesis Approaches

While no explicit protocols for 1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-amine are documented, analogous routes for trifluoropropylpyrazoles suggest viable pathways:

  • Cyclocondensation: Reaction of 1,3-diketones with hydrazine derivatives in the presence of trifluoropropylating agents. For example, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one could serve as a precursor, as demonstrated in the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazoles .

  • Post-functionalization: Introducing the trifluoropropyl group via nucleophilic substitution on pre-formed pyrazole rings. This method has been employed for 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine .

Regioselective Challenges

The synthesis of specific pyrazole regioisomers often requires careful control of reaction conditions. For instance, lithiation strategies in flow reactors have enabled regioselective functionalization of 1-methyl-3-(trifluoromethyl)-1H-pyrazoles . Similar approaches could be adapted to introduce the amine group at the 5-position, though competing reactions at the 3- and 4-positions may necessitate chromatographic separation or crystallization techniques .

Physicochemical Properties and Stability

Thermal Behavior

Data from the 4-amine analog (CAS 1245771-72-5) reveals a melting point >100°C and decomposition temperature >260°C. The 5-amine isomer is expected to exhibit comparable thermostability due to the electron-withdrawing trifluoropropyl group, which reduces ring electron density and enhances thermal resistance .

Spectroscopic Features

  • Raman spectroscopy: Predicted peaks near 1763 cm⁻¹ (C=O stretch absent, distinguishing it from nitro derivatives) .

  • IR spectroscopy: Characteristic N-H stretches (~3300–3500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Table 2: Predicted Spectroscopic Data

TechniqueKey Peaks (cm⁻¹)Assignment
IR3300–3500 (broad)N-H stretch
1100–1200C-F symmetric/asymmetric stretches
Raman1584, 1528, 1465Pyrazole ring vibrations

Future Research Directions

  • Regioselective synthesis: Developing catalytic methods to favor 5-amine formation over other isomers.

  • Crystallographic studies: Resolving the single-crystal structure to confirm regiochemistry and intermolecular interactions.

  • Application testing: Evaluating performance in aluminized explosives and pharmacodynamic models.

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